molecular formula C10H15NO3 B2505496 Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate CAS No. 714273-89-9

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate

Cat. No. B2505496
M. Wt: 197.234
InChI Key: YVBVIJQMJDNVFD-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The tert-butyl group attached to the oxazole ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of substituted oxazoles, such as ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate, can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate. By employing regiocontrolled halogenation and palladium-catalyzed coupling reactions, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Another method described involves the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions, leading to various products including rearrangement products that are structurally related to oxazoles . Additionally, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been used to efficiently access (hetero)aryloxazoles .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate can be determined using techniques such as X-ray diffraction analysis. For instance, the structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was elucidated using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers consisting of N—H⋯N interactions .

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives can be quite diverse. For example, the unexpected products formed during the synthesis of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate suggest complex reaction pathways involving intermediates and rearrangements . The palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate also demonstrates the potential for creating a wide range of (hetero)aryloxazoles through selective bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. For instance, the presence of a tert-butyl group can increase steric hindrance, potentially affecting the compound's solubility and boiling point. The crystallographic analysis of related compounds provides insights into their solid-state properties, such as crystal packing and density . Additionally, the study of molecular electrostatic potential and frontier molecular orbitals through density functional theory (DFT) calculations can reveal the electronic characteristics of these compounds, which are crucial for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Scintillation Properties in Plastic Scintillators

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate may have relevance in the field of plastic scintillators, specifically in the context of polymethyl methacrylate-based scintillators. These materials are utilized for radiation detection and measurement. Studies have shown that the scintillation properties, including efficiency, optical transparency, and stability against thermal, light, and radiation damage, can be influenced by the choice of luminescent dyes and secondary solvents used in the scintillators. Various luminescent activators and wavelength shifters, such as n-terphenyl, 2,5-diphenyloxazole, and 1,4-di-(5-phenyl-2-oxazolyl)-benzene, have been studied for their effects on these properties (Salimgareeva & Kolesov, 2005).

Microbial Degradation of Oxygenates

The microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) is also a significant area of study. The fate of such substances in the subsurface environment is determined by their degradability under various redox conditions. The key intermediate in the degradation of MTBE and ETBE is tert-butyl alcohol (TBA), and studies have focused on the thermodynamics of these degradation processes and the aerobic degradation pathways of these substances. It's essential to understand how co-contaminants in soil and groundwater can impact the biodegradation of such oxygenates (Schmidt et al., 2004).

Biodegradation and Fate in Soil and Groundwater

Similarly, the biodegradation and fate of ETBE in soil and groundwater have been thoroughly reviewed. Microorganisms capable of degrading ETBE aerobically have been identified, leading to the formation of various intermediates such as acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). Understanding the microbial pathways and the impact of co-contaminants is crucial for developing strategies for the bioremediation of environments contaminated by such compounds (Thornton et al., 2020).

Synthesis of 1,3-Oxazole Derivatives

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate may also be involved in the synthesis of 1,3-oxazole derivatives, which are significant in various fields such as medicinal, pharmaceutical, agrochemical, and material sciences. Recent research has focused on developing new methodologies for the synthesis of novel 1,3-oxazole derivatives, highlighting the importance of this heterocyclic compound in the development of new therapeutic agents and materials (Shinde et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)7-8(10(2,3)4)14-6-11-7/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBVIJQMJDNVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate

CAS RN

714273-89-9
Record name ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
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